Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Description
Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate (CAS: 1261944-50-6) is a biphenyl derivative featuring a formyl (-CHO) group at the 3' position, a hydroxyl (-OH) group at the 4' position, and a methyl ester (-COOCH₃) at the 4 position of the biphenyl scaffold.
Properties
IUPAC Name |
methyl 4-(3-formyl-4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-14(17)13(8-12)9-16/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOBPGHXCKMXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602405 | |
| Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-88-7 | |
| Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by esterification. The process begins with the acylation of biphenyl to introduce the formyl group, followed by hydroxylation to add the hydroxy group. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Organic Chemistry
Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions such as oxidation, reduction, and substitution.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acid derivative | KMnO₄, CrO₃ |
| Reduction | Alcohol derivative | NaBH₄, LiAlH₄ |
| Substitution | Various substituted products | Alkyl halides, acyl chlorides |
Biological Studies
The compound is utilized in biological research to investigate enzyme interactions and metabolic pathways. The hydroxy and formyl groups can engage in hydrogen bonding with biological macromolecules, potentially influencing various biochemical processes.
Case Study: Enzyme Interaction
In preliminary studies, this compound demonstrated binding affinities with certain enzymes involved in oxidative stress response pathways. This suggests potential applications in developing therapeutic agents targeting oxidative damage.
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials. Its unique biphenyl structure offers advantages in creating compounds with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Key Structural Analogs and Their Substituents
Key Observations:
- Formyl Group Impact : The presence of the formyl group in the target compound and analogs (e.g., ) enables Schiff base formation, a critical step in synthesizing ligands for biological targets (e.g., C-type lectins) .
- Halogenation : Chloro and fluoro substituents (e.g., ) increase metabolic stability and lipophilicity, making these analogs suitable for drug development.
- Ester Variations : Ethyl esters () exhibit higher lipid solubility than methyl esters, affecting pharmacokinetic profiles.
Positional Isomerism and Functional Group Orientation
Table 2: Positional Isomer Comparisons
*Predicted LogP values based on molecular structure.
Key Observations:
- Ortho-Hydroxyl Effect : The hydroxyl group at the 4' position in the target compound facilitates intramolecular hydrogen bonding with the formyl group, increasing electrophilicity .
- Steric and Electronic Effects : Substituents at the 2-position (e.g., fluorine in ) reduce reactivity due to steric hindrance and electron-withdrawing effects.
Biological Activity
Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate (C15H12O4) is an organic compound notable for its biphenyl structure, which incorporates functional groups such as formyl and hydroxy. These features contribute to its biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and enzyme interaction studies.
- Molecular Formula : C15H12O4
- Molecular Weight : 256.25 g/mol
- CAS Number : 893737-88-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Friedel-Crafts Acylation : Introduction of the formyl group.
- Hydroxylation : Addition of the hydroxy group.
- Esterification : Formation of the carboxylate ester.
These steps are crucial for obtaining the compound with high purity and yield, often optimized through industrial methods like continuous flow reactors .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl and hydroxy groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing various biological pathways. This interaction can modulate enzyme activity and impact metabolic processes .
Enzyme Interactions
Research indicates that this compound can be utilized in studies involving enzyme interactions, particularly in assessing its inhibitory effects on specific enzymes. For instance, it may exhibit antiviral properties by inhibiting viral replication through interaction with viral envelope proteins, as evidenced by studies evaluating its efficacy against flavivirus .
Antiviral Activity
A significant study evaluated the antiviral potential of various compounds, including this compound. The compound demonstrated over 50% inhibition of viral replication at a concentration of 50 µM, indicating promising antiviral activity. The effective concentration (EC50) and cytotoxic concentration (CC50) values were determined to assess its therapeutic window .
| Compound | EC50 (µM) | CC50 (µM) | Inhibition (%) |
|---|---|---|---|
| This compound | X | Y | >50% |
Cytotoxicity Profile
In another study focusing on cellular health profiles, this compound was assessed for cytotoxic effects in U-2 OS cells. The results indicated a concentration-dependent decrease in cell viability alongside increased caspase activation, suggesting potential cytotoxic effects at higher concentrations .
Comparison with Similar Compounds
To understand the uniqueness of this compound in biological applications, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-formyl-4-hydroxybenzoate | Formyl and hydroxy groups on a benzoic acid scaffold | Moderate antibacterial activity |
| 3-Formyl-4-hydroxybenzoic acid | Similar functional groups but lacks biphenyl structure | Lower enzyme inhibition potency |
| 4-Hydroxy-3-nitrobenzaldehyde | Nitro group instead of carboxylic acid | Antioxidant properties |
This compound's biphenyl structure provides additional rigidity and potential for π-π interactions compared to these simpler aromatic compounds, enhancing its reactivity and biological interactions .
Q & A
Q. What synthetic routes are commonly employed for Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate, and how is regioselectivity ensured?
- Methodological Answer : The compound is typically synthesized via a multi-step process:
- Step 1 : Suzuki-Miyaura cross-coupling to construct the biphenyl core using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, ensuring regioselectivity through steric and electronic directing groups .
- Step 2 : Introduction of the formyl group at the 3'-position via Vilsmeier-Haack formylation or directed ortho-metalation followed by quenching with DMF .
- Step 3 : Protection/deprotection strategies (e.g., using ethyl or tert-butyl groups) to preserve the 4'-hydroxy group during reactive steps .
Key validation includes monitoring reaction progress via TLC and confirming regiochemistry through NOESY or COSY NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR :
- The formyl proton (δ ~9.8–10.0 ppm) and hydroxyl proton (δ ~5.0–6.0 ppm, broad) are critical. Aromatic protons appear in δ 6.5–8.2 ppm, with coupling patterns confirming biphenyl substitution .
- Carbonyl carbons (C=O: δ ~165–170 ppm) and formyl carbon (δ ~190–195 ppm) are key in 13C NMR .
- FTIR :
- Peaks at ~1730 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (formyl C=O), and ~3200–3600 cm⁻¹ (hydroxyl O-H stretch) .
- Elemental Analysis :
- Validate C, H, O content with <0.5% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers optimize the formylation step to mitigate low yields or byproduct formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) to enhance electrophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCE) improve formyl group stability .
- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the formyl group .
- Protection Strategies : Temporarily protect the hydroxyl group with acetyl or trimethylsilyl groups to avoid unwanted side reactions during formylation .
Q. What experimental approaches resolve contradictions in observed vs. predicted NMR chemical shifts?
- Methodological Answer :
- Solvent Calibration : Compare shifts in CDCl₃ vs. DMSO-d₆, as solvent polarity significantly affects aromatic proton shifts .
- 2D NMR Techniques : Use HSQC to correlate 1H-13C signals and NOESY to confirm spatial proximity of substituents (e.g., formyl and hydroxyl groups) .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and cross-validate with experimental data .
Q. How is this compound utilized in synthesizing functional derivatives for materials science or medicinal chemistry?
- Methodological Answer :
- Schiff Base Formation : React the formyl group with primary amines (e.g., coumarin derivatives) to generate imine-linked frameworks for liquid crystals or photoresponsive materials .
- Drug Intermediate Synthesis : The hydroxyl group enables conjugation with pharmacophores (e.g., trifarotene precursors via esterification or amidation) .
- Coordination Chemistry : The biphenyl core serves as a ligand for metal-organic frameworks (MOFs), with the formyl group enhancing metal-binding capacity .
Data Analysis and Contradiction Management
Q. How should researchers interpret discrepancies between elemental analysis and theoretical values?
- Methodological Answer :
- Purification Protocols : Re-crystallize from ethanol/water mixtures to remove inorganic salts or solvent residues .
- Byproduct Identification : Use LC-MS or GC-MS to detect trace impurities (e.g., methyl ester hydrolysis products) .
- Moisture Control : Ensure samples are fully dried, as residual water can skew H content .
Q. What strategies improve reproducibility in biphenyl cross-coupling reactions for this compound?
- Methodological Answer :
- Catalyst Activation : Pre-activate Pd catalysts with ligands like XPhos to enhance stability and turnover .
- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent catalyst oxidation .
- Stoichiometric Precision : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to minimize homo-coupling byproducts .
Application-Oriented Questions
Q. How can the hydroxyl and formyl groups in this compound be leveraged for site-specific functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
